molecular formula C18H22N2OS B3102993 Vortioxetine Impurity 19 CAS No. 1429908-35-9

Vortioxetine Impurity 19

Cat. No.: B3102993
CAS No.: 1429908-35-9
M. Wt: 314.4 g/mol
InChI Key: QMCUMUZLZIXOII-UHFFFAOYSA-N
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Description

Vortioxetine Impurity 19 is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14528450 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Vortioxetine, the parent compound of Vortioxetine Impurity 19, primarily targets the serotonin transporter (SERT) and various serotonin receptors . It binds with high affinity to the human serotonin transporter . It also interacts with several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 . These targets play a crucial role in modulating mood and cognitive functions.

Mode of Action

Vortioxetine acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action enhances the release of serotonin in the central nervous system, which is thought to be the primary mechanism underlying its antidepressant effects .

Biochemical Pathways

Vortioxetine’s actions on serotonin receptors modify the release of numerous neurotransmitters. Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release is thought to contribute to its antidepressant and cognitive-enhancing effects .

Pharmacokinetics

Vortioxetine has a favorable pharmacokinetic profile. It is orally administered once daily at 5- to 20-mg doses . The pharmacokinetics of vortioxetine are linear and dose-proportional, with a mean terminal half-life of approximately 66 hours . Steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of vortioxetine is 75%, indicating good absorption . Vortioxetine is primarily metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Result of Action

The molecular and cellular effects of Vortioxetine’s action primarily involve the enhancement of serotonergic activity in the central nervous system through inhibition of serotonin reuptake . This results in increased serotonin levels, which can help alleviate symptoms of major depressive disorder . Additionally, its actions on various serotonin receptors can modify the release of other neurotransmitters, potentially contributing to its cognitive-enhancing effects .

Action Environment

The action, efficacy, and stability of Vortioxetine can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Furthermore, the drug’s action can be affected by the patient’s metabolic profile. For example, dose adjustment is recommended for poor metabolizers of the cytochrome P450 2D6 enzyme . Overall, the action of Vortioxetine is subject to interindividual variability due to genetic and environmental factors .

Properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCUMUZLZIXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216726
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429908-35-9
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORTIOXETINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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